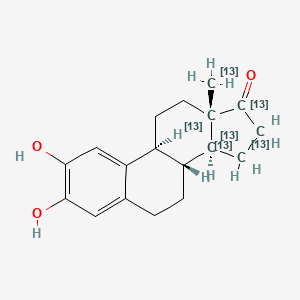
2-Hydroxyestrone-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyestrone-13C6 involves the incorporation of stable heavy isotopes of carbon into the molecular structure of 2-Hydroxyestrone. This process typically involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the 13C isotope . The exact synthetic routes and reaction conditions can vary, but they generally involve multiple steps of organic synthesis, including hydroxylation and methylation reactions.
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and consistent labeling. The process involves the use of advanced techniques such as liquid chromatography and mass spectrometry to monitor the incorporation of the 13C isotope and to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxyestrone-13C6 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can result in the formation of dihydroxy derivatives .
Aplicaciones Científicas De Investigación
2-Hydroxyestrone-13C6 has a wide range of scientific research applications, including:
Mecanismo De Acción
2-Hydroxyestrone-13C6 exerts its effects through specific receptor-mediated pathways. It acts as an antiestrogenic agent by binding to estrogen receptors and inhibiting their activity. This leads to a decrease in the levels of luteinizing hormone and prolactin, which are involved in the regulation of reproductive functions . The compound also exhibits anticarcinogenic properties by interfering with the growth and proliferation of cancer cells .
Comparación Con Compuestos Similares
2-Hydroxyestrone-13C6 is unique compared to other similar compounds due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. Similar compounds include:
2-Hydroxyestrone: The non-labeled version of this compound, which also exhibits antiestrogenic and anticarcinogenic properties.
16α-Hydroxyestrone: Another metabolite of estrone, which has tumorigenic features and is used in studies on breast cancer risk.
4-Hydroxyestrone: A hydroxylated estrogen metabolite with estrogenic activity.
These compounds share some biological activities but differ in their specific effects and applications.
Propiedades
Fórmula molecular |
C18H22O3 |
|---|---|
Peso molecular |
292.32 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S)-2,3-dihydroxy-13-(113C)methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H22O3/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14,19-20H,2-7H2,1H3/t11-,12+,14-,18-/m0/s1/i1+1,4+1,5+1,14+1,17+1,18+1 |
Clave InChI |
SWINWPBPEKHUOD-XUEWEILHSA-N |
SMILES isomérico |
[13CH3][13C@]12CC[C@H]3[C@H]([13C@@H]1[13CH2][13CH2][13C]2=O)CCC4=CC(=C(C=C34)O)O |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



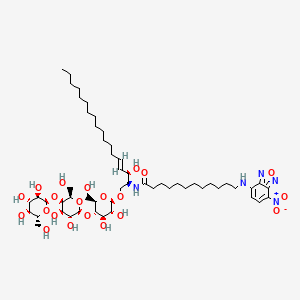
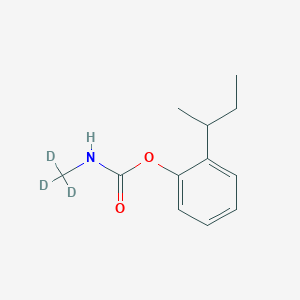
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12407649.png)
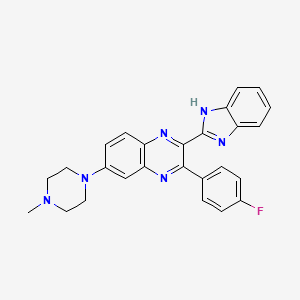
![[(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid](/img/structure/B12407659.png)

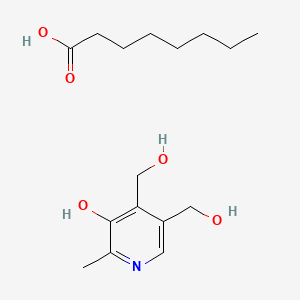
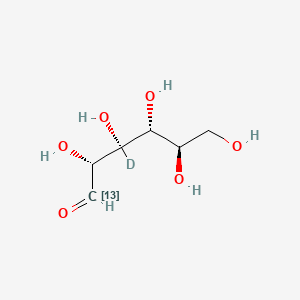
![N-cycloheptyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12407689.png)
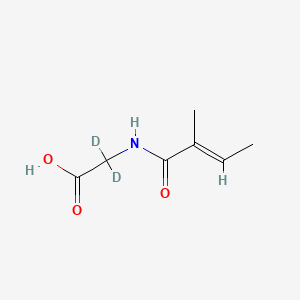
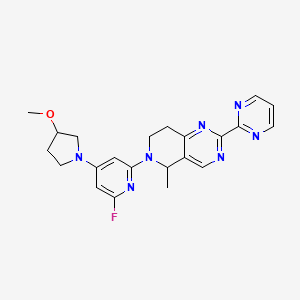
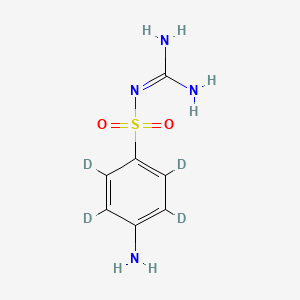
![2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indol-1-ium-5-sulfonate](/img/structure/B12407704.png)
